molecular formula C27H41NO8 B10825488 Eldelin

Eldelin

Katalognummer: B10825488
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: DTTPWCNKTMQMTE-BMUWFMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Eldelin involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of diethoxymethane and ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- as starting materials . The reaction conditions typically include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Delphinium plants, followed by purification processes. The plants are harvested, dried, and then subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Eldelin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce simpler alkaloid compounds .

Wissenschaftliche Forschungsanwendungen

Eldelin has a wide range of scientific research applications:

Wirkmechanismus

Eldelin exerts its effects through multiple mechanisms. It interacts with molecular targets such as enzymes and receptors involved in pain and inflammation pathways. The exact molecular targets and pathways are still under investigation, but it is known that this compound modulates the activity of certain neurotransmitters and inflammatory mediators, leading to its analgesic and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Eldelin is unique among diterpene alkaloids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific combination of analgesic and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C27H41NO8

Molekulargewicht

507.6 g/mol

IUPAC-Name

[(1R,2S,3S,4S,5R,6S,8R,12R,13S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate

InChI

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15-,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+/m1/s1

InChI-Schlüssel

DTTPWCNKTMQMTE-BMUWFMLFSA-N

Isomerische SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]5([C@H]31)[C@]6(C[C@@H]([C@H]7C[C@@]4([C@@H]6[C@H]7OC)O)OC)OCO5)OC(=O)C)OC)C

Kanonische SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.